4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
“4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a trigonal planar shape .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a carboxyl functional group and a spiro[4.5]decane skeleton . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a trigonal planar shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not fully understood, but it is believed to inhibit bacterial growth by interfering with the synthesis of the bacterial cell wall. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antibacterial and anti-inflammatory properties. It has also been shown to be non-toxic to mammalian cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several advantages as a research tool, including its high purity and stability. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound as a potential therapeutic agent for the treatment of bacterial infections and inflammatory diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its antibacterial and anti-inflammatory properties.
Scientific Research Applications
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c17-12-6-4-5-11(9-12)14(19)18-13(15(20)21)10-22-16(18)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFYALRPJCFPAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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